molecular formula C16H12N2OS2 B2411815 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-92-7

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2411815
CAS RN: 864916-92-7
M. Wt: 312.41
InChI Key: NYRIXNYHQYURQS-UHFFFAOYSA-N
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Description

“1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” is a compound that belongs to the class of 1,3,4-thiadiazoles . This class of compounds has been the subject of considerable interest for designing new antitumor agents . They have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Scientific Research Applications

Future Directions

The future directions for “1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” and similar compounds could involve further exploration of their therapeutic potential. For instance, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and could be considered as potential anticancer agents . Therefore, these compounds might be promising candidates for further evaluation .

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiadiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Biochemical Pathways

It’s worth noting that thiadiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including 1-phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with a similar thiadiazole scaffold have demonstrated various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone. For instance, thidiazuron, a compound with a similar thiadiazole ring, is strongly adsorbed by soil, and its degradation time in soil ranges from 26 to 144 days under aerobic conditions . This suggests that environmental factors such as soil composition and oxygen availability can influence the stability and efficacy of thiadiazole derivatives.

properties

IUPAC Name

1-phenyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-14(12-7-3-1-4-8-12)11-20-16-17-15(18-21-16)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIXNYHQYURQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

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